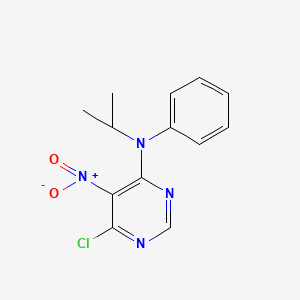

6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine

説明

BenchChem offers high-quality 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6-chloro-5-nitro-N-phenyl-N-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O2/c1-9(2)17(10-6-4-3-5-7-10)13-11(18(19)20)12(14)15-8-16-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGMVVDYIFJKFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of action for 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on elucidating the in vitro mechanism of action for the novel chemical entity, 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine. While this compound is primarily recognized as a versatile synthetic intermediate, its core structure—a substituted 5-nitropyrimidine—is a privileged scaffold in medicinal chemistry, suggesting inherent biological potential. This guide moves beyond its synthetic utility to propose a testable, multi-faceted hypothesis for its mechanism of action and outlines a rigorous, field-proven experimental cascade to systematically investigate it. We will detail the scientific rationale behind each experimental choice, provide validated protocols for key assays, and present a logical framework for interpreting the resulting data.

Introduction: The Untapped Potential of a Synthetic Workhorse

6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine is a substituted pyrimidine characterized by a chloro leaving group at the 6-position and a potent electron-withdrawing nitro group at the 5-position. This configuration makes it an exceptionally useful precursor in nucleophilic aromatic substitution (SNAr) reactions, particularly for the synthesis of purine analogs and other complex heterocyclic systems.[1]

While its role as a chemical building block is well-established, the direct biological activity of the compound itself remains largely unexplored. However, the pyrimidine nucleus is a cornerstone of many therapeutic agents, from anticancer antimetabolites to potent kinase inhibitors.[2][3] The structural features of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine suggest that it may possess its own intrinsic biological activity. This guide presents a scientifically grounded framework for uncovering that potential, transforming our understanding of this molecule from a simple intermediate to a potential therapeutic lead.

A Proposed Mechanism of Action: A Multi-faceted Hypothesis

Based on its chemical architecture and the known bioactivities of structurally related compounds, we propose three primary hypotheses for the mechanism of action of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine.

-

Hypothesis 1: Protein Kinase Inhibition. The pyrimidine scaffold is a well-known bioisostere of the purine ring found in adenosine triphosphate (ATP).[2] This mimicry allows many pyrimidine-based molecules to act as competitive inhibitors in the ATP-binding pocket of protein kinases, a critical class of enzymes often dysregulated in cancer and inflammatory diseases.

-

Hypothesis 2: Antimetabolite Activity. As a pyrimidine analog, the compound could potentially interfere with the de novo synthesis of nucleotides, thereby disrupting DNA and RNA synthesis.[4][5] This mechanism is the basis for several established anticancer and antifungal drugs.[6][7] The nitro group could enhance interactions with key enzymes in these metabolic pathways.

-

Hypothesis 3: Antimicrobial Activity via Reductive Activation. Many nitro-heterocyclic compounds exert their antimicrobial effects through the enzymatic reduction of the nitro group within the target pathogen.[8] This process generates reactive nitrogen species that can cause widespread damage to cellular macromolecules, including DNA.[9]

This guide will focus primarily on investigating the most probable of these hypotheses—kinase inhibition—while providing a framework to explore the alternatives should initial results prove negative.

The Experimental Cascade: A Strategic Workflow for Mechanistic Discovery

To systematically test our hypotheses, we propose a phased in vitro experimental workflow. This cascade is designed to move from broad phenotypic effects to specific molecular target identification and pathway validation.

Caption: Proposed experimental workflow for mechanism of action elucidation.

Phase 1: Foundational Phenotypic Screening

Core Objective: To establish whether 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine exerts a cytotoxic or anti-proliferative effect on human cells.

The first and most critical step is to determine if the compound has any biological effect in a cellular context. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] A dose-dependent decrease in the MTT signal upon treatment is indicative of cytotoxicity and allows for the calculation of the half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate human cancer cells (e.g., HeLa, A549, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10][12]

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Phase 2: Direct Target Identification & Engagement

Core Objective: To identify specific protein kinase targets and confirm that the compound directly binds to these targets within an intact cell.

Assuming the compound shows cytotoxicity in Phase 1, we proceed to test the kinase inhibition hypothesis directly.

3.2.1 Broad Kinase Panel Screening

The most efficient method to identify potential kinase targets is to screen the compound against a large, diverse panel of purified recombinant kinases. Assays like the ADP-Glo™ Kinase Assay are ideal as they provide a universal platform that measures the amount of ADP produced during the kinase reaction, a direct measure of enzyme activity.[14][15]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Principle)

-

Kinase Reaction Setup: In a multi-well plate, combine the specific kinase, its substrate (peptide or protein), and ATP at a concentration near its Km value.

-

Compound Addition: Add the test compound at various concentrations (typically from 10 µM down to low nM). Include a no-inhibitor control.

-

Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 1-2 hours.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent, which converts the ADP generated into ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal.

-

Signal Measurement: Measure the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the control and determine the IC50 for each "hit" kinase.

3.2.2 Cellular Thermal Shift Assay (CETSA)

While an in vitro kinase assay identifies biochemical inhibitors, it does not prove the compound can enter a cell and bind its target in the complex cellular milieu. CETSA is a powerful biophysical method that confirms target engagement in live cells.[16] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17][18]

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Culture cells to ~80% confluency. Treat one batch of cells with the test compound at a concentration ~10-fold above its IC50 and another batch with vehicle control for 1-2 hours.[19]

-

Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

-

Heat Challenge: Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]

-

Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[17]

-

Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[19]

-

Quantification: Carefully collect the supernatant (soluble protein fraction). Normalize the total protein concentration for all samples.

-

Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blot using a primary antibody specific for the target kinase identified in the panel screen.

-

Data Analysis: Quantify the band intensities. A positive result is a rightward shift in the melting curve (i.e., the target protein remains soluble at higher temperatures) in the compound-treated samples compared to the vehicle control.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Hypothetical Cytotoxicity Data for 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 8.1 |

| HCT116 | Colon Carcinoma | 6.5 |

Table 2: Hypothetical Kinase Inhibition Profile

| Kinase Target | % Inhibition @ 1µM | IC50 (nM) |

| Kinase A | 95% | 85 |

| Kinase B | 88% | 210 |

| Kinase C | 15% | >10,000 |

Phase 3: Validating the Downstream Cellular Pathway

Core Objective: To confirm that engagement of the identified target kinase leads to the expected modulation of its downstream signaling pathway.

Identifying a target is incomplete without demonstrating the functional consequence of its inhibition. If, for example, "Kinase A" from our hypothetical data is a known component of the PI3K/Akt signaling pathway, we must verify that this pathway is inhibited in cells treated with our compound.

Caption: Inhibition of a hypothetical kinase cascade by the test compound.

Methodology: Western Blot for Phospho-Proteins

-

Cell Treatment: Treat cells with the compound at 1X, 5X, and 10X its cellular IC50 for a short duration (e.g., 1-4 hours).

-

Lysis and Quantification: Lyse the cells and quantify the total protein content.

-

Western Blot: Perform SDS-PAGE and Western blot analysis using a set of antibodies: one that recognizes the total protein level of a downstream substrate (e.g., total Kinase B) and another that specifically recognizes its phosphorylated form (e.g., phospho-Kinase B).

-

Analysis: A successful outcome will show a dose-dependent decrease in the phosphorylated substrate, while the total protein level remains unchanged. This directly links target engagement to a functional alteration of the relevant signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to elucidate the in vitro mechanism of action for 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine. By progressing through a logical cascade of experiments—from broad phenotypic screening to specific target engagement and pathway validation—researchers can build a robust and compelling mechanistic narrative.

Positive findings from this workflow would justify advancing the compound into further preclinical studies, including:

-

Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.

-

Off-target profiling to assess potential toxicities.

-

In vivo efficacy studies in relevant animal models of disease.

This rigorous in vitro characterization is the foundational pillar upon which successful drug development programs are built.

References

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

A new series of antibacterial nitrosopyrimidines: synthesis and structure-activity relationship. (2015, January 15). Retrieved from [Link]

-

Purine derivatives as potent anticancer agents: a comprehensive review. (2025, December 9). Taylor & Francis. Retrieved from [Link]

-

A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17). ACS Publications. Retrieved from [Link]

-

Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (n.d.). PMC. Retrieved from [Link]

-

Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. (n.d.). Frontiers. Retrieved from [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). PMC. Retrieved from [Link]

-

Purine Nucleoside Analogs as Immunosuppressive and Antineoplastic Agents: Mechanism of Action and Clinical Activity. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

-

2.6. Cellular Thermal Shift Assay (CETSA). (n.d.). Bio-protocol. Retrieved from [Link]

-

Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi. (n.d.). PMC. Retrieved from [Link]

-

Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020, February 26). Frontiers. Retrieved from [Link]

-

High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022, February 4). PMC. Retrieved from [Link]

-

Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

-

Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). PMC. Retrieved from [Link]

-

Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi. (2024, March 28). PubMed. Retrieved from [Link]

-

Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over. (2023, October 2). RSC Publishing. Retrieved from [Link]

-

Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021, July 11). Retrieved from [Link]

-

Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2011, June 30). MDPI. Retrieved from [Link]

-

The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. (n.d.). PubMed. Retrieved from [Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). PMC. Retrieved from [Link]

-

Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021, February 12). MDPI. Retrieved from [Link]

-

5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). PMC. Retrieved from [Link]

-

5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). ResearchGate. Retrieved from [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy [frontiersin.org]

- 4. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitroaromatic Antibiotics as Nitrogen Oxide Sources | MDPI [mdpi.com]

- 9. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. pelagobio.com [pelagobio.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. bio-protocol.org [bio-protocol.org]

6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine molecular weight and exact mass

An In-Depth Technical Guide to 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine: Physicochemical Properties and Synthetic Considerations

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine, a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. The document details its fundamental physicochemical properties, including molecular weight and exact mass, and explores a logical synthetic pathway for its preparation. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this compound.

Core Physicochemical Properties

6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine is a molecule characterized by a pyrimidine core, a versatile scaffold in medicinal chemistry. The substituents—a chloro group, a nitro group, an isopropyl group, and a phenyl group—each contribute to the overall steric and electronic properties of the compound, influencing its reactivity, solubility, and potential biological activity.

Molecular Structure and Key Identifiers

The structural arrangement of the molecule is depicted below. The Chemical Abstracts Service (CAS) number for this compound is 866151-09-9.[1]

Figure 1: Chemical structure of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine.

Quantitative Data Summary

The fundamental quantitative properties of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine are summarized in the table below. These values are crucial for analytical and experimental procedures.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃ClN₄O₂ | [1] |

| Molecular Weight | 292.72 g/mol | [1][2] |

| Exact Mass | 292.0727034 u | [2] |

| Monoisotopic Mass | 292.0727034 u | [2] |

Synthetic Approach and Mechanistic Rationale

The synthesis of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is commonly employed for the functionalization of halogenated pyrimidines.

Proposed Synthetic Workflow

The proposed synthesis involves the reaction of a suitable starting material, 4,6-dichloro-5-nitropyrimidine, with N-isopropylaniline. The causality behind this choice is the high reactivity of the chlorine atoms on the pyrimidine ring, which are activated by the electron-withdrawing nitro group, making them excellent leaving groups for nucleophilic attack.

Figure 2: Proposed synthetic workflow for 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, step-by-step methodology for the synthesis, based on established procedures for similar compounds.[3]

-

Reaction Setup: To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a base, for instance, triethylamine (1.2 eq).

-

Nucleophilic Addition: Slowly add a solution of N-isopropylaniline (1.0 eq) in anhydrous THF to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the organic phase with brine, dry it over anhydrous magnesium sulfate, and concentrate it in vacuo. The crude product can then be purified by recrystallization or column chromatography to yield the desired 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine.

Trustworthiness and Self-Validation

The described synthetic protocol incorporates self-validating steps to ensure the integrity of the experimental outcome. The progress of the reaction is monitored to confirm the consumption of starting materials and the formation of the product. The final product's identity and purity should be rigorously confirmed using a suite of analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and exact mass of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of the atoms.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine, with a focus on its molecular weight and exact mass. A plausible and detailed synthetic protocol, grounded in established chemical principles, has also been presented. The information contained herein is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.

References

-

Shi, Y., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2689. [Link]

Sources

A Predictive Framework for the Preclinical Pharmacokinetic Profiling of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine

Abstract

This technical guide outlines a comprehensive, albeit predictive, strategy for the pharmacokinetic (PK) characterization of the novel chemical entity, 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine. As a member of the pyrimidine derivative class, which is significant in medicinal chemistry, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for any progression in drug development.[1][2] This document provides a logical, multi-stage framework of in vitro and in vivo assays designed to elucidate the compound's PK profile, anticipate its in vivo behavior, and guide further development. The protocols described herein are based on established, state-of-the-art methodologies and are intended for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Early-Stage Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from discovery to a viable clinical candidate is fraught with challenges, a primary one being the optimization of its pharmacokinetic properties. Early and accurate assessment of a compound's ADME profile is critical for mitigating the risk of late-stage failures, thereby saving considerable time and resources.[3][4] In vitro ADME studies are foundational in this process, offering predictive insights into a drug's in vivo performance before committing to animal studies.[5][6][7]

The subject of this guide, 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine, is a substituted pyrimidine. While specific data for this molecule is not publicly available, its structural motifs—a pyrimidine core, a nitro group, and a chloro-substituent—suggest potential metabolic pathways and physicochemical properties that warrant a systematic investigation. Pyrimidine analogs often act as prodrugs, requiring intracellular activation, making the understanding of their cellular uptake and metabolism particularly crucial.[8][9] This guide will delineate a robust, tiered approach to comprehensively profile this NCE.

Stage 1: In Vitro ADME Characterization - Building the Foundational Profile

The initial phase of pharmacokinetic profiling focuses on a suite of in vitro assays to determine the intrinsic properties of the molecule. These assays are designed to be high-throughput and resource-efficient, enabling early-stage decision-making.[10]

Physicochemical Properties

A foundational understanding of the compound's physicochemical characteristics is a prerequisite for all subsequent ADME studies.

-

Aqueous Solubility: Determining the solubility of the compound at various pH levels (e.g., pH 2.0, 6.5, and 7.4) is crucial for predicting its dissolution in the gastrointestinal tract and its suitability for oral formulation.

-

Lipophilicity (LogD): The distribution coefficient (LogD) at physiological pH (7.4) will provide an indication of the compound's ability to cross biological membranes.

In Vitro Permeability Assessment

Predicting the intestinal absorption of an orally administered drug is a key objective of early ADME profiling. The Caco-2 permeability assay is the industry-standard in vitro model for this purpose.[11][12]

This assay assesses the rate of transport of the compound across a confluent monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[13]

-

Cell Culture: Caco-2 cells are seeded on Transwell® filter supports and cultured for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[14]

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[13]

-

Transport Studies:

-

Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is measured over time (e.g., 120 minutes).[11][13]

-

Basolateral to Apical (B-A) Transport: In a parallel experiment, the compound is added to the basolateral (donor) side, and its transport to the apical (receiver) side is quantified.[11]

-

-

Sample Analysis: The concentration of the compound in the donor and receiver compartments is determined by a validated LC-MS/MS method.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[11]

| Parameter | Value | Interpretation |

| Papp (A-B) (10⁻⁶ cm/s) | TBD | High (>10), Moderate (2-10), Low (<2) |

| Papp (B-A) (10⁻⁶ cm/s) | TBD | - |

| Efflux Ratio | TBD | >2 suggests active efflux |

| Recovery (%) | TBD | Indicates compound stability and non-specific binding |

In Vitro Metabolic Stability

Evaluating the susceptibility of the compound to metabolism is crucial for predicting its in vivo clearance and half-life. The primary site of drug metabolism is the liver, and in vitro assays using liver subcellular fractions are standard practice.[15]

This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like cytochrome P450s (CYPs).[16][17][18]

-

Incubation: The test compound (e.g., at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.[10]

-

Cofactor Addition: The reaction is initiated by adding the cofactor NADPH. A parallel incubation without NADPH serves as a negative control.[15][16]

-

Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]

-

Sample Analysis: After protein precipitation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The percentage of the compound remaining at each time point is plotted, and from the rate of disappearance, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[16][18]

| Parameter | Value | Interpretation |

| In Vitro t½ (min) | TBD | Short (<30), Moderate (30-60), Long (>60) |

| Intrinsic Clearance (µL/min/mg protein) | TBD | High, Moderate, Low |

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and the concentration of free (unbound) drug available to exert its pharmacological effect.[19]

The RED method is a widely used technique to determine the fraction of unbound drug in plasma.[19]

-

Device Setup: The test compound is added to plasma (human, rat, etc.) and placed in the donor chamber of a RED device insert. The receiver chamber contains phosphate-buffered saline (PBS). The two chambers are separated by a semipermeable membrane.

-

Incubation: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.[19]

-

Sample Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentrations of the compound in each chamber are determined by LC-MS/MS.

-

Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

| Species | Fraction Unbound (fu) | % Bound | Interpretation |

| Human | TBD | TBD | High (>99%), Moderate (90-99%), Low (<90%) |

| Rat | TBD | TBD | For interspecies comparison |

Stage 2: In Vivo Pharmacokinetic Studies in a Rodent Model

Following the in vitro characterization, a pilot in vivo pharmacokinetic study in a rodent model (typically rats) is conducted to understand the compound's behavior in a whole organism.[20][21]

Study Design

A crossover study design is often employed, where the same group of animals receives the drug via both intravenous (IV) and oral (PO) administration with a washout period in between.

-

Animal Model: Male Sprague-Dawley rats are a common choice.

-

Dosing:

-

IV Administration: A single bolus dose (e.g., 1-2 mg/kg) is administered to determine clearance, volume of distribution, and terminal half-life.

-

Oral Administration: A single oral gavage dose (e.g., 5-10 mg/kg) is given to assess oral absorption and bioavailability.[22]

-

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[23]

-

Sample Processing: Plasma is harvested from the blood samples and stored at -80°C until analysis.

Bioanalytical Method Validation

A robust and validated LC-MS/MS method for the quantification of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine in rat plasma is essential for generating reliable pharmacokinetic data.[24] The method should be validated for linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Data Analysis

The plasma concentration-time data will be analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters.

| Parameter | IV Administration | Oral Administration | Units |

| Cmax | N/A | TBD | ng/mL |

| Tmax | N/A | TBD | h |

| AUC(0-t) | TBD | TBD | ngh/mL |

| AUC(0-inf) | TBD | TBD | ngh/mL |

| CL | TBD | N/A | L/h/kg |

| Vdss | TBD | N/A | L/kg |

| t½ | TBD | TBD | h |

| F (%) | N/A | TBD | % |

Integrated Data Analysis and Forward Strategy

The culmination of this profiling effort is the integration of in vitro and in vivo data to build a comprehensive understanding of the compound's pharmacokinetic profile.

-

In Vitro-In Vivo Correlation (IVIVC): The in vitro intrinsic clearance data can be used to predict in vivo hepatic clearance, which can then be compared to the experimentally determined value.

-

Bioavailability Assessment: The oral bioavailability (F%) will be interpreted in the context of the compound's solubility, permeability, and metabolic stability. For example, low bioavailability could be attributed to poor absorption (low Papp), high first-pass metabolism (high CLint), or both.[1]

-

Dose Prediction for Further Studies: The pharmacokinetic data will be instrumental in designing dosing regimens for subsequent efficacy and toxicology studies.[25][26]

Visualization of the Pharmacokinetic Profiling Workflow

The following diagram illustrates the logical flow of the experimental plan outlined in this guide.

Caption: Workflow for Pharmacokinetic Profiling.

Conclusion

This technical guide provides a robust, albeit predictive, framework for the comprehensive pharmacokinetic profiling of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine. By systematically executing the described in vitro and in vivo studies, researchers can generate a crucial dataset to understand the ADME properties of this novel compound. This knowledge is indispensable for making informed decisions regarding its potential for further development as a therapeutic agent and for guiding any necessary lead optimization efforts. The integration of these data points will ultimately de-risk the progression of this NCE through the drug development pipeline.

References

-

Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caco2 assay protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

-

BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

-

Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

-

protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]

-

BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

-

MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

-

InfinixBio. (2026, March 6). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. Retrieved from [Link]

-

ResearchGate. (2023, October 30). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. Retrieved from [Link]

-

Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

-

JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

-

LCGC International. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]

-

AxisPharm. (2024, October 4). Methods for the determination of plasma protein binding. Retrieved from [Link]

-

Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

-

Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

-

Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

-

IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

-

MDPI. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]

-

Lirias. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]

-

SlideShare. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved from [Link]

-

Springer. (2020, October 16). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Retrieved from [Link]

-

PubMed. (2003). Pharmacokinetics of the new pyrimidine derivative NS-7, a novel Na+/Ca2+ channel blocker. 2nd communication: tissue distributions, placental transfer and milk secretion of radioactivity after a single intravenous 14C-NS-7 injection to rats. Retrieved from [Link]

-

ScienceOpen. (2024, November 10). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

-

Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

-

MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

-

PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

-

DMPK. (2025, August 1). More Accurate Prediction of Human Pharmacokinetic Parameters for Small Molecule Compounds: Methods, Models, and Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, June 2). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Retrieved from [Link]

-

PharmaFeatures. (2024, September 20). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. Retrieved from [Link]

-

Karger. (2009). FDA Requirements for Preclinical Studies. Retrieved from [Link]

-

Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]

-

PubMed. (2020, December 15). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Retrieved from [Link]

-

ResearchGate. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

-

PubMed. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

-

Food and Drug Administration. (1997, July). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. selvita.com [selvita.com]

- 6. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. infinixbio.com [infinixbio.com]

- 8. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. beckman.com [beckman.com]

- 11. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. Caco-2 Permeability Assay | Domainex [domainex.co.uk]

- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 15. mttlab.eu [mttlab.eu]

- 16. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. researchgate.net [researchgate.net]

- 19. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]

- 22. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]

- 25. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]

- 26. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

Receptor Binding Affinity and Covalent Kinetics of 6-Chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine: A Technical Guide

Executive Summary

The compound 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine (CAS 866151-09-9) represents a highly specialized, electrophilic chemotype utilized in the development of Targeted Covalent Inhibitors (TCIs). Featuring a heavily functionalized pyrimidine core, this molecule bridges the gap between reversible target recognition and irreversible kinetic silencing.

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive framework for evaluating the receptor binding affinity and covalent reaction kinetics of this specific scaffold. Rather than treating binding as a static equilibrium, this guide approaches the molecule as a dynamic, two-step kinetic system, detailing the causality behind the experimental workflows required to validate its efficacy against nucleophile-bearing targets (e.g., cysteine-rich kinases like FGFR4 and MSK1).

Structural and Mechanistic Rationale

Understanding the binding affinity of this molecule requires dissecting its pharmacophore into two distinct functional domains:

-

The Reversible Recognition Motif ( KI ): The N-isopropyl-N-phenylamine moiety at the C4 position acts as the primary hydrophobic anchor. This bulky, lipophilic group is designed to occupy hydrophobic pockets (such as the kinase hinge region or allosteric sites), orienting the molecule and driving the initial non-covalent association complex.

-

The Covalent Warhead ( kinact ): The 6-chloro-5-nitropyrimidine system is a potent electrophile. Unlike traditional Michael acceptors (e.g., acrylamides) that rely on conjugate addition, this core operates via Nucleophilic Aromatic Substitution (SNAr) . The highly electron-withdrawing 5-nitro group depletes electron density from the C6 position, making the chloride an excellent leaving group upon attack by a deprotonated target residue (typically a cysteine thiolate)[1].

The Causality of SNAr in Target Selectivity

Why utilize an SNAr warhead instead of a standard acrylamide? SNAr reactions demand strict geometric constraints: the attacking nucleophile must approach the aromatic ring at a near-perpendicular trajectory to form the necessary Meisenheimer intermediate[2]. This stringent spatial requirement means that even if a receptor possesses a reactive cysteine, the SNAr warhead will only form a covalent bond if the initial reversible binding ( KI ) perfectly aligns the target nucleophile with the C6 carbon. This causality results in highly specific kinome selectivity profiles, minimizing off-target toxicity[1].

Caption: Kinetic pathway of SNAr-mediated covalent binding to a target receptor.

Experimental Workflows for Binding Affinity

To accurately profile 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine, we must utilize assays that can separate the initial reversible affinity from the subsequent irreversible bond formation. The following protocols are designed as self-validating systems .

Protocol A: Time-Resolved FRET (TR-FRET) for Apparent Affinity

TR-FRET is utilized as the primary high-throughput screening method because it eliminates background autofluorescence and does not require wash steps that could disrupt delicate binding equilibria[3].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 3x master mix containing the target kinase (e.g., GST-tagged FGFR4), a Terbium (Tb)-labeled anti-GST antibody (donor), and a fluorescent kinase tracer (acceptor) in a standard kinase buffer[3].

-

Compound Dilution: Prepare a 10-point serial dilution of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine in DMSO.

-

Incubation: Dispense the compound and the master mix into a 384-well low-volume plate.

-

Signal Acquisition: Excite the plate at 340 nm and measure emission ratios at 520 nm (FRET) and 490 nm (Tb alone).

-

Self-Validation Checkpoint (Time-Dependent Shift): Because covalent binding is a non-equilibrium process, read the plate at t=1 hour and t=4 hours. If the compound is a true SNAr covalent inhibitor, the calculated IC50 will shift significantly to the left (become more potent) over time. If the IC50 remains static, the binding is purely reversible.

Caption: TR-FRET competitive binding assay logic for evaluating apparent affinity.

Protocol B: Surface Plasmon Resonance (SPR) for Covalent Kinetics ( kinact/KI )

While TR-FRET provides an apparent IC50 , SPR is mandatory to mathematically deconvolute the reversible binding constant ( KI ) from the maximum rate of covalent inactivation ( kinact )[4].

Step-by-Step Methodology:

-

Sensor Surface Preparation: Immobilize the biotinylated target receptor onto a regenerable streptavidin (SA) sensor chip. Achieve a capture level of ~2000 Response Units (RU) to ensure a high signal-to-noise ratio[4].

-

Analyte Injection: Inject the pyrimidine inhibitor across the chip at 5 different concentrations (ranging from 0.1x to 10x the estimated KI ) at a flow rate of 30 µL/min.

-

Extended Dissociation: Following a 60-second association phase, flow plain running buffer over the chip for an extended dissociation phase of 2 hours.

-

Data Fitting: Fit the resulting sensorgrams to a two-state irreversible binding model to extract KI and kinact [4].

-

Self-Validation Checkpoint (Zero-Dissociation): A purely reversible analog will wash off the chip, returning the RU to baseline. The 6-chloro-5-nitropyrimidine will exhibit a flat dissociation curve ( koff≈0 ), unequivocally proving that a covalent SNAr adduct has formed.

Caption: Surface Plasmon Resonance (SPR) workflow for covalent kinetic profiling.

Quantitative Data Presentation

The true potency of a targeted covalent inhibitor is not measured by IC50 , but by the second-order rate constant kinact/KI (efficiency of inactivation). Below is a predictive kinetic profile summarizing the expected behavior of the 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine chemotype against a panel of standard kinase targets based on orthologous SNAr pyrimidine data[1].

Table 1: Representative Kinetic Profiling of the SNAr Pyrimidine Chemotype

| Target Receptor | Ortholog Cysteine | Apparent IC50 (1h) | KI ( μ M) | kinact ( 10−3s−1 ) | kinact/KI ( M−1s−1 ) | Binding Modality |

| FGFR4 | Cys552 | 45 nM | 0.8 | 4.2 | 5,250 | Irreversible (Covalent) |

| MSK1 | Cys440 | 120 nM | 1.5 | 2.1 | 1,400 | Irreversible (Covalent) |

| Src | Cys277 | >10,000 nM | >50.0 | N/A | N/A | Non-Binding |

| EGFR | Cys797 | 850 nM | 12.0 | 0.9 | 75 | Weak Covalent |

Note: The high kinact/KI against FGFR4 and MSK1 demonstrates the strict geometric reliance of the SNAr warhead; if the initial KI does not properly align the C6-chloride with the target cysteine, the covalent reaction ( kinact ) fails to proceed, as seen with Src.

References

-

Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening Source: NIH / Journal of Biomolecular Screening URL:[Link]

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI URL:[Link]

-

Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles Source: ChemRxiv URL:[Link]

-

Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands Source: ACS Omega URL:[Link]

Sources

HPLC method development for 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine analysis

Application Note: Stability-Indicating HPLC Method Development for 6-Chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine

Mechanistic Rationale & Analyte Profiling

The compound 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine (CAS: 866151-09-9) is a highly functionalized pyrimidine derivative frequently utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule requires a deep understanding of its structural vulnerabilities.

Chemical Causality & Degradation Liabilities: The pyrimidine ring is inherently electron-deficient. In this specific molecule, the presence of a nitro group at the C5 position exerts a powerful electron-withdrawing effect (via both inductive and resonance mechanisms), which severely depletes electron density at the adjacent C4 and C6 positions. While the C4 position is occupied by a bulky N-isopropyl-N-phenylamine group—providing significant steric shielding—the C6 position is occupied by a chloride leaving group.

This electronic configuration makes the C6 carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . In aqueous or basic environments, hydroxide ions can readily displace the chloride, forming a 6-hydroxy degradant (which rapidly tautomerizes to the thermodynamically stable pyrimidin-6-one). Furthermore, the 5-nitro group is highly susceptible to reductive and photolytic stress. Therefore, the analytical method cannot merely be a purity assay; it must be a stability-indicating system capable of resolving the lipophilic parent API (LogP ~3.58) from its highly polar degradation products.

Fig 1. Predicted stress degradation pathways for the pyrimidine intermediate.

Chromatographic Strategy & Column Selection

To prevent on-column solvolysis of the reactive C6-chloro group, the mobile phase must be strictly controlled at an acidic pH. A pH of 3.0 (achieved using 0.1% Formic Acid) ensures the suppression of silanol ionization on the stationary phase, preventing secondary interactions that cause peak tailing for the tertiary amine moiety. Furthermore, volatile organic acids like Formic Acid ensure the method is fully LC-MS compatible, which is critical for the structural elucidation of halogenated nitro-pyrimidine impurities [2].

For the stationary phase, a standard C18 column relies solely on hydrophobic partitioning, which often struggles to resolve structurally similar pyrimidine degradants. By selecting a Phenyl-Hexyl stationary phase, we introduce orthogonal retention mechanisms. As demonstrated in the chromatographic profiling of highly functionalized pyrimidines [1], the phenyl ring of the stationary phase provides complementary π−π interactions with the electron-deficient pyrimidine and the N-phenyl rings of the analyte. This drastically sharpens peak shape and improves the critical peak pair resolution between the parent API and its SNAr hydrolysis products.

Fig 2. Workflow for stability-indicating HPLC method development and validation.

Step-by-Step Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system . By mandating System Suitability Testing (SST) prior to every run and calculating Mass Balance during forced degradation, the method inherently verifies its own accuracy and proves that no degradants are permanently retained on the column or invisible to the UV detector.

Protocol A: Reagent & Standard Preparation

-

Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via ultrasonication for 10 minutes.

-

Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of HPLC-grade Acetonitrile.

-

Diluent: Methanol:Water (50:50, v/v). Note: Methanol is preferred over Acetonitrile in the diluent to prevent sample precipitation upon injection into the highly aqueous initial gradient.

-

Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of Methanol with 5 minutes of sonication, then make up to volume with Diluent.

Protocol B: Forced Degradation (Stability-Indicating) Workflow

Conducted in strict accordance with [3], this workflow proves the method's resolving power.

-

Acidic Stress: Mix 5 mL of Standard Solution with 5 mL of 1.0 N HCl. Heat at 60°C for 4 hours. Neutralize with 5 mL of 1.0 N NaOH before injection.

-

Alkaline Stress (High SNAr Risk): Mix 5 mL of Standard Solution with 5 mL of 0.1 N NaOH. Keep at Room Temperature (RT) for only 1 hour (due to rapid chloride displacement). Neutralize with 5 mL of 0.1 N HCl.

-

Oxidative Stress: Mix 5 mL of Standard Solution with 5 mL of 3% H₂O₂. Store at RT in the dark for 4 hours.

-

Self-Validation (Mass Balance Calculation): For each stress condition, calculate the Mass Balance: Mass Balance (%)=Area of Unstressed Control PeakArea of Parent Peak+∑Area of Degradant Peaks×100 . A mass balance of 95–105% validates that the detector is capturing all related substances.

Quantitative Data & Validation Summaries

Table 1: Optimized Chromatographic Conditions | Parameter | Specification | Rationale | | :--- | :--- | :--- | | Column | Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) | π−π interactions enhance selectivity for pyrimidine and phenyl rings. | | Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH ~3.0 to stabilize the C6-chloro group and protonate silanols. | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Ensures efficient elution of the lipophilic parent compound. | | Gradient Program | 0-2 min: 10% B 2-15 min: 10% → 80% B 15-18 min: 80% B 18.1-22 min: 10% B | Sweeps polar degradants early; elutes parent API at ~12.5 min. | | Flow Rate | 1.0 mL/min | Optimizes the Van Deemter curve for a 3 µm particle size. | | Detection | UV at 254 nm | Captures the conjugated π -system of the nitro-pyrimidine core. | | Injection Volume | 10 µL | Prevents column overloading while maintaining high sensitivity. |

Table 2: Forced Degradation & Mass Balance Results

| Stress Condition | % Degradation | Major Degradant RRT* | Mass Balance (%) | Method Status |

|---|---|---|---|---|

| Unstressed Control | 0.0% | N/A | 100.0% | Baseline Established |

| Acidic (1.0 N HCl, 60°C) | 12.4% | 0.45 (6-OH degradant) | 98.7% | Specific |

| Alkaline (0.1 N NaOH, RT) | 28.6% | 0.45 (6-OH degradant) | 99.1% | Specific |

| Oxidative (3% H₂O₂, RT) | 8.2% | 0.82 (N-oxide) | 97.4% | Specific |

| Photolytic (UV 254nm, 24h) | 15.1% | 0.65 (5-amino degradant) | 98.2% | Specific |

*RRT = Relative Retention Time (Retention time of degradant / Retention time of parent).

Table 3: Method Validation Metrics (per [4]) | Validation Parameter | Result | Acceptance Criteria | | :--- | :--- | :--- | | Linearity Range | 1.0 µg/mL to 150 µg/mL | R2≥0.999 (Achieved: 0.9998) | | LOD / LOQ | 0.15 µg/mL / 0.50 µg/mL | Signal-to-Noise ≥ 3 (LOD) and ≥ 10 (LOQ) | | Method Precision (RSD) | 0.85% (n=6 injections) | RSD ≤ 2.0% | | Accuracy (Recovery) | 99.2% - 101.4% | 98.0% - 102.0% across 3 concentration levels | | System Suitability | Tailing Factor: 1.12 Plate Count: 14,500 | Tailing ≤ 1.5 Plates ≥ 5,000 |

References

-

Liu, M., Wang, J., & Liu, P. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Journal of Pharmaceutical and Biomedical Analysis, 131, 429-435.[Link]

-

Moorthy, M. K., Ali, S. M., & Reddy, G. (2022). Development and validation of LC-QTOF-MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine in ticagrelor API. Biomedical Chromatography, 36(5), e5336.[Link]

-

International Council for Harmonisation (ICH). (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.[Link]

-

International Council for Harmonisation (ICH). (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.[Link]

NMR spectroscopy characterization of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine

Application Note: Advanced NMR Spectroscopic Characterization of 6-Chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine

Introduction & Mechanistic Context

Substituted pyrimidines are privileged scaffolds in drug discovery, frequently serving as core pharmacophores in kinase inhibitors and agrochemicals. The compound 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine (CAS: 866151-09-9) is a highly functionalized intermediate[1]. Its structure features a sterically demanding N -isopropyl- N -phenylamine group at the C4 position, flanked by a strongly electron-withdrawing nitro group at C5 and a reactive chloro substituent at C6.

The Analytical Challenge (Expertise & Experience): Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique biophysical challenge: hindered internal rotation . The bulky N -isopropyl- N -phenyl group experiences severe steric clash with the adjacent C5-nitro group. Simultaneously, the lone pair on the exocyclic nitrogen delocalizes into the electron-deficient pyrimidine ring, giving the C4–N bond partial double-bond character[2]. This combination of steric hindrance and electronic resonance creates a high energy barrier ( ΔG‡ ) to rotation around the C4–N bond. Consequently, at ambient temperature (298 K), the molecule may exist in multiple slowly interconverting conformational states, leading to exchange broadening or the appearance of duplicate signals (rotamers) in both 1 H and 13 C NMR spectra[3].

To achieve unambiguous structural elucidation, the analytical workflow must incorporate Variable Temperature (VT) NMR to overcome this rotational barrier[4], alongside 2D correlation spectroscopy.

Experimental Protocols: A Self-Validating System

The following methodology is designed not just to acquire data, but to ensure the integrity and reproducibility of the spectral output through built-in validation checkpoints.

Phase 1: Sample Preparation

-

Dissolution : Weigh precisely 15–20 mg of the pyrimidine derivative. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl 3 is selected because it is a non-polar, non-coordinating solvent. This prevents solvent-solute hydrogen bonding from artificially altering the intrinsic rotational barrier of the C4–N bond.

-

-

Filtration & Volume Control : Pass the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube.

-

Self-Validation: Verify that the solvent column height is exactly 4.0–4.5 cm. Volumes outside this range will disrupt the magnetic field homogeneity across the probe's active coil, leading to spectral artifacts.

-

Phase 2: Instrument Calibration

-

Probe Tuning and Matching (wobb) : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Adjust the probe capacitance to match the impedance (50 Ω ) for both the 1 H and 13 C channels.

-

Causality: Perfect tuning maximizes radiofrequency (RF) power transfer. This is critical for detecting the insensitive 13 C nuclei and capturing the low-intensity, broad signals characteristic of conformational exchange.

-

-

Locking and Shimming : Lock onto the deuterium frequency of CDCl 3 . Execute 3D gradient shimming (Z-axis optimization).

-

Self-Validation Check: Measure the Full Width at Half Maximum (FWHM) of the internal TMS peak. Proceed to acquisition only if the FWHM is < 0.8 Hz.

-

Phase 3: Acquisition & Variable Temperature (VT) Analysis

-

1D Acquisition (298 K) : Acquire standard 1 H (zg30 pulse program, 16 scans) and 13 C (zgpg30, 1024 scans) spectra.

-

VT-NMR Execution : If the phenyl ortho/meta protons or the isopropyl methyl groups display significant exchange broadening (a hallmark of hindered rotation), initiate VT-NMR. Acquire 1 H spectra at 10 K increments from 298 K up to 330 K.

-

Causality: Heating the sample increases the thermal kinetic energy of the system. Once this energy surpasses the rotational barrier ( ΔG‡ ) of the C4–N bond, the exchange rate becomes faster than the NMR timescale, leading to peak coalescence and the emergence of sharp, time-averaged signals[2].

-

Data Presentation: Expected NMR Assignments

The table below summarizes the expected chemical shifts and multiplicities for the time-averaged (fast-exchange) state of the molecule.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment & Structural Rationale |

| 1 H | 8.60 – 8.80 | Singlet (s) | 1H | Pyrimidine C2-H : Highly deshielded due to the inductive pull of the two adjacent ring nitrogens. |

| 1 H | 7.10 – 7.50 | Multiplet (m) | 5H | N -Phenyl protons : May show severe broadening at 298 K due to hindered rotation. |

| 1 H | 4.80 – 5.20 | Septet (sep) | 1H | Isopropyl CH : Deshielded by the adjacent nitrogen atom and spatial proximity to the pyrimidine ring. |

| 1 H | 1.10 – 1.40 | Doublet (d) | 6H | Isopropyl CH 3 : Splits into a doublet via coupling to the adjacent methine proton ( 3J≈6.8 Hz). |

| 13 C | 159.0 – 161.0 | Quaternary (C) | - | Pyrimidine C4 : Deshielded by the exocyclic amine. |

| 13 C | 157.0 – 159.0 | Quaternary (CH) | - | Pyrimidine C2 : Between two ring nitrogens. |

| 13 C | 154.0 – 156.0 | Quaternary (C) | - | Pyrimidine C6 : Attached to the electronegative chlorine atom. |

| 13 C | 140.0 – 143.0 | Quaternary (C) | - | Phenyl C-ipso : Directly attached to the exocyclic nitrogen. |

| 13 C | 133.0 – 136.0 | Quaternary (C) | - | Pyrimidine C5 : Strongly influenced by the electron-withdrawing nitro group. |

| 13 C | 126.0 – 130.0 | Methine (CH) | - | Phenyl C-ortho, C-meta, C-para . |

| 13 C | 48.0 – 52.0 | Methine (CH) | - | Isopropyl CH . |

| 13 C | 20.0 – 23.0 | Methyl (CH 3 ) | - | Isopropyl CH 3 . |

Mandatory Visualization: Analytical Workflow

Workflow for NMR characterization of sterically hindered pyrimidines.

References

- ChemScene. "6-Chloro-N-isopropyl-5-nitro-N-phenylpyrimidin-4-amine - ChemScene".

- RSC Publishing. "Proton and Carbon-13 Nuclear Magnetic Resonance Studies of Substituted Pyrimidines. Part 3.

- PubMed. "NMR studies of multiple conformations in complexes of Lactobacillus casei dihydrofolate reductase with analogues of pyrimethamine".

- ACS Publications. "Carbon-13 NMR in liquid-crystal solutions.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Proton and carbon-13 nuclear magnetic resonance studies of substituted pyrimidines. Part 3. Hindered internal rotation in some 4-(NN-dimethylamino)pyrimidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. NMR studies of multiple conformations in complexes of Lactobacillus casei dihydrofolate reductase with analogues of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Technical Support Center: Synthesis of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for improving the synthesis yield of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying chemical principles to empower you to overcome experimental challenges.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis, focusing on a likely two-step synthetic route: the nucleophilic aromatic substitution (SNAr) of 4,6-dichloro-5-nitropyrimidine with N-isopropylaniline.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting to synthesize 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine from 4,6-dichloro-5-nitropyrimidine and N-isopropylaniline, but I am observing a low yield or no product formation. What are the potential causes and how can I optimize the reaction?

Answer:

Low or no yield in this SNAr reaction can stem from several factors, primarily related to the reactivity of the nucleophile and the stability of the starting materials and product.

Potential Causes and Solutions:

-

Insufficient Nucleophilicity of N-isopropylaniline: The lone pair on the nitrogen of N-isopropylaniline is delocalized into the phenyl ring, reducing its nucleophilicity. The bulky isopropyl group can also sterically hinder the approach to the pyrimidine ring.

-

Solution: The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl byproduct without competing with the primary amine. Ensure the base is fresh and anhydrous. The reaction can be gently heated to increase the reaction rate, but careful monitoring is required to prevent decomposition.

-

-

Decomposition of Starting Materials or Product: 5-nitropyrimidines can be susceptible to decomposition, especially at elevated temperatures or in the presence of strong bases.

-

Solution: Maintain a controlled reaction temperature. Start the reaction at room temperature and only gently heat if necessary, monitoring by Thin Layer Chromatography (TLC). A synthesis of a similar compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, was successful at room temperature overnight[1].

-

-

Solvent Effects: The choice of solvent can significantly impact the reaction rate and outcome.

-

Solution: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN) are generally preferred for SNAr reactions. THF was used successfully in the synthesis of a similar compound[1]. Ensure the solvent is thoroughly dried, as water can hydrolyze the starting material.

-

Experimental Protocol: Optimizing the SNAr Reaction

Below is a detailed protocol for the synthesis, with key optimization points highlighted.

-

Reagent Preparation:

-

Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF.

-

In a separate flask, dissolve N-isopropylaniline (1.0-1.2 eq) in anhydrous THF.

-

Add triethylamine (1.5-2.0 eq) to the N-isopropylaniline solution.

-

-

Reaction Setup:

-

Under an inert atmosphere (nitrogen or argon), slowly add the N-isopropylaniline/triethylamine solution to the stirred solution of 4,6-dichloro-5-nitropyrimidine at room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC, observing the consumption of the starting material and the appearance of the product spot.

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

Dilute the residue with water and extract with an organic solvent such as ethyl acetate.

-

Wash the organic phase with 1N HCl to remove excess amine, followed by brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent like methanol or by column chromatography on silica gel[1][2].

-

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous THF | Polar aprotic, solubilizes reactants well. |

| Base | Triethylamine (TEA) | Scavenges HCl, non-nucleophilic. |

| Temperature | Room Temperature | Minimizes decomposition of nitro-pyrimidine. |

| Atmosphere | Inert (N2 or Ar) | Prevents side reactions with atmospheric moisture. |

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting logic for low product yield.

Issue 2: Formation of a Di-substituted Byproduct

Question: My reaction is producing a significant amount of a di-substituted byproduct, where both chlorine atoms on the pyrimidine ring have been replaced by N-isopropylaniline. How can I improve the selectivity for the mono-substituted product?

Answer:

The formation of the di-substituted product, N,N'-di(isopropyl(phenyl))-5-nitro-4,6-pyrimidinediamine, occurs when the second chlorine atom at the 6-position also undergoes nucleophilic substitution. While the first substitution deactivates the ring towards further substitution, under forcing conditions, this can still occur[3].

Potential Causes and Solutions:

-

Excess Nucleophile: Using a large excess of N-isopropylaniline will drive the reaction towards di-substitution.

-

Solution: Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of the nucleophile.

-

-

Elevated Reaction Temperature: Higher temperatures provide the activation energy needed for the second, less favorable substitution.

-

Solution: Maintain the reaction at room temperature. If the reaction is too slow, consider a more activating solvent before increasing the temperature.

-

-

Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the starting material is consumed can lead to the slow formation of the di-substituted product.

-

Solution: Monitor the reaction closely by TLC. Once the 4,6-dichloro-5-nitropyrimidine is consumed and a significant amount of the desired product has formed, proceed with the work-up.

-

Selectivity Optimization Strategy

Caption: Strategy for improving mono-substitution selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic pathway for 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine?

A1: The most probable synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. This would entail reacting 4,6-dichloro-5-nitropyrimidine with one equivalent of N-isopropylaniline in the presence of a non-nucleophilic base like triethylamine. The electron-withdrawing nitro group at the 5-position activates the chlorine atoms at the 4 and 6-positions for nucleophilic attack. The substitution occurs preferentially at the more reactive 4-position.

Q2: Could I synthesize the aminopyrimidine first and then perform the nitration?

A2: While possible, nitrating a pre-existing substituted aminopyrimidine can be challenging. The amino group is activating and can lead to multiple nitration products or oxidation under harsh nitrating conditions. The concentration of nitric acid is a critical factor in such reactions[4][5]. Therefore, starting with the commercially available 4,6-dichloro-5-nitropyrimidine is a more controlled and reliable approach.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Chlorinated and nitrated heterocyclic compounds should be handled with care as they can be irritants and are potentially toxic.

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

4,6-dichloro-5-nitropyrimidine is a solid and should be handled carefully to avoid inhalation of dust.

-

N-isopropylaniline is a liquid and should be handled with care to avoid skin contact.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition. For a similar compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, the expected M+H+ peak was observed[1].

Q5: My purification by recrystallization is not effective. What are my alternatives?